molecular formula C12H8O3 B14699033 4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione CAS No. 23305-16-0

4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B14699033
CAS No.: 23305-16-0
M. Wt: 200.19 g/mol
InChI Key: QXJZGUZUZUXJGU-UHFFFAOYSA-N
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Description

4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione is a chemical compound with the molecular formula C12H8O3 It is known for its unique structure, which includes a hydroxy group and a phenyl group attached to a cyclohexa-diene-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione typically involves the reaction of phenylhydroquinone with suitable oxidizing agents. One common method includes the use of potassium permanganate (KMnO4) in an alkaline medium to oxidize phenylhydroquinone, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to phenylhydroquinone.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in alkaline medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Phenylhydroquinone.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophile properties and used in Diels-Alder reactions.

    Phenylhydroquinone: A precursor in the synthesis of 4-Hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione.

    Quinones: Structurally related compounds with similar oxidation-reduction properties.

Uniqueness

This compound is unique due to its combination of a hydroxy group and a phenyl group on a cyclohexa-diene-dione ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

23305-16-0

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

4-hydroxy-5-phenylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C12H8O3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7,13H

InChI Key

QXJZGUZUZUXJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2O

Origin of Product

United States

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